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Compound of Interest

Compound Name: 2-(2-Methylphenyl)oxazole

Cat. No.: B15447841 Get Quote

Introduction: 2-(2-Methylphenyl)oxazole, also known as 2-(o-tolyl)oxazole, is a heterocyclic

compound belonging to the oxazole family. The oxazole ring is a key structural motif in

numerous pharmacologically active compounds and natural products. A thorough

understanding of the spectroscopic properties of such molecules is fundamental for their

identification, characterization, and the development of new synthetic methodologies. This

technical guide provides a comprehensive overview of the expected spectroscopic data (¹H

NMR, ¹³C NMR, IR, and MS) for 2-(2-Methylphenyl)oxazole and outlines the general

experimental protocols for acquiring this data.

Spectroscopic Data
Due to the limited availability of specific experimental data for 2-(2-Methylphenyl)oxazole in

publicly accessible databases, the following tables present expected values based on the

analysis of closely related 2-aryloxazole analogs. These values serve as a reference for the

characterization of this compound.

Table 1: ¹H Nuclear Magnetic Resonance (NMR) Data (Expected)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b15447841?utm_src=pdf-interest
https://www.benchchem.com/product/b15447841?utm_src=pdf-body
https://www.benchchem.com/product/b15447841?utm_src=pdf-body
https://www.benchchem.com/product/b15447841?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15447841?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Proton
Chemical Shift (δ,

ppm)
Multiplicity

Coupling Constant

(J, Hz)

Oxazole H-4 7.20 - 7.30 s -

Oxazole H-5 7.70 - 7.80 s -

Methyl (CH₃) 2.50 - 2.60 s -

Aromatic (Phenyl) 7.25 - 7.50 m -

Aromatic (Phenyl) 7.90 - 8.00 d ~7-8

Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Data (Expected)

Carbon Chemical Shift (δ, ppm)

Methyl (CH₃) 21 - 23

Oxazole C-2 160 - 162

Oxazole C-4 125 - 127

Oxazole C-5 138 - 140

Aromatic C (Quaternary) 128 - 130

Aromatic CH 125 - 132

Aromatic C-CH₃ 137 - 139

Table 3: Infrared (IR) Spectroscopy Data (Expected)
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Vibrational Mode Frequency (cm⁻¹) Intensity

C-H stretch (aromatic) 3100 - 3000 Medium

C-H stretch (aliphatic) 3000 - 2850 Medium

C=N stretch (oxazole) 1620 - 1580 Strong

C=C stretch (aromatic/oxazole) 1580 - 1450 Strong

C-O-C stretch (oxazole) 1100 - 1020 Strong

Table 4: Mass Spectrometry (MS) Data (Expected)

Fragment m/z (Expected) Relative Abundance

[M]⁺ 159.0684 High

[M-CH₃]⁺ 144.0449 Moderate

[M-CO]⁺ 131.0735 Moderate

[C₇H₇]⁺ 91.0548 High

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for 2-

aryl-oxazoles.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

Sample Preparation: Approximately 5-10 mg of the purified 2-(2-Methylphenyl)oxazole is

dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of

tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

¹H NMR Acquisition: Standard proton NMR spectra are acquired with a sufficient number of

scans to achieve a good signal-to-noise ratio.
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¹³C NMR Acquisition: Proton-decoupled ¹³C NMR spectra are recorded. Due to the lower

natural abundance of ¹³C, a larger number of scans and a longer acquisition time are

typically required.

2. Infrared (IR) Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is employed.

Sample Preparation:

Solid Phase: A small amount of the solid sample is finely ground with dry potassium

bromide (KBr) and pressed into a thin, transparent pellet.

Thin Film: The sample is dissolved in a volatile solvent (e.g., chloroform,

dichloromethane), and a drop of the solution is placed on a salt plate (e.g., NaCl, KBr).

The solvent is allowed to evaporate, leaving a thin film of the compound.

Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background

spectrum of the empty sample holder (or pure KBr pellet) is subtracted from the sample

spectrum.

3. Mass Spectrometry (MS)

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or

liquid chromatograph (LC-MS) for sample introduction and separation. Electron ionization

(EI) is a common ionization technique for such molecules.

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent

(e.g., methanol, acetonitrile).

Data Acquisition: The sample is introduced into the ion source, where it is vaporized and

ionized. The resulting ions are separated based on their mass-to-charge ratio (m/z) and

detected.

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the synthesis and spectroscopic

characterization of a 2-aryl-oxazole like 2-(2-Methylphenyl)oxazole.
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Spectroscopic analysis workflow for 2-aryl-oxazoles.

To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of 2-(2-
Methylphenyl)oxazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15447841#spectroscopic-data-nmr-ir-ms-of-2-2-
methylphenyl-oxazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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